molecular formula C7H15N3O B14133787 1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one CAS No. 211748-72-0

1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B14133787
CAS No.: 211748-72-0
M. Wt: 157.21 g/mol
InChI Key: RRUPMPMPZSOLSI-UHFFFAOYSA-N
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Description

1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one is a chemical compound with the molecular formula C7H16N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 2-methylpiperazine with ethyl chloroacetate, followed by hydrolysis and subsequent amination. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 2-Amino-1-(4-methylpiperazin-1-yl)ethan-1-one dihydrochloride

Uniqueness

1-(4-Amino-2-methylpiperazin-1-yl)ethan-1-one is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to similar compounds. Its unique amino and keto functional groups allow for diverse chemical modifications and applications .

Properties

CAS No.

211748-72-0

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

1-(4-amino-2-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C7H15N3O/c1-6-5-9(8)3-4-10(6)7(2)11/h6H,3-5,8H2,1-2H3

InChI Key

RRUPMPMPZSOLSI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1C(=O)C)N

Origin of Product

United States

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